molecular formula C7H5ClF3NO B1409334 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine CAS No. 1227499-99-1

2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine

Cat. No. B1409334
M. Wt: 211.57 g/mol
InChI Key: ZETMFNUAHWLLIB-UHFFFAOYSA-N
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Description

“2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine” is a chemical compound that can be synthesized by fluorination of 2-chloro-5-trichloromethylpyridine . It is a white to yellowish crystalline low melting solid .


Synthesis Analysis

The synthesis of “2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine” involves the fluorination of 2-chloro-5-trichloromethylpyridine . Trifluoromethylpyridine (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine” is characterized by the presence of a pyridine ring, a trifluoromethyl group, a methoxy group, and a chlorine atom .


Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) derivatives, including “2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine”, are used in the synthesis of various agrochemical and pharmaceutical compounds . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

“2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine” is a white to yellowish crystalline low melting solid . More detailed physical and chemical properties are not provided in the retrieved sources.

Scientific Research Applications

Chemical Reactions and Synthesis

The compound 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine has been studied in various chemical reactions. One such study explored its reaction with caesium fluoroxysulphate, producing different products depending on the solvent used, highlighting its versatile reactivity in synthesis (Stavber & Zupan, 1990). Additionally, a detailed study summarized five main synthetic methods for this compound, underscoring its importance as an intermediate in pharmaceuticals, agrochemicals, and particularly herbicides (Li Zheng-xiong, 2004).

Photophysical Evaluation

A comprehensive evaluation of 2-methoxy and 2-morpholino pyridine compounds, including derivatives of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine, was conducted for their potential as highly emissive fluorophores. This research contributes significantly to the understanding of the photophysical properties of such compounds (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).

Pyridyne Formation Methods

Studies have also been conducted on methods to form 2,3-Pyridyne, an intermediate in organic synthesis, using 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine. These findings contribute to the broader understanding of pyridyne chemistry and its applications in synthesis (Walters & Shay, 1995).

Metal Complex Synthesis

This compound has also been used in the synthesis of novel metal complexes. One such study reported the synthesis of square-planar terdentate pyridine−diimine Rhodium(I) and Iridium(I) complexes, indicating its utility in the field of organometallic chemistry (Nückel & Burger, 2001).

Improved Synthesis Processes

Research has been conducted to improve the synthesis of related compounds, such as 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine, demonstrating the ongoing efforts to optimize the synthesis of derivatives of this compound for various applications (Xia Liang, 2007).

Catalytic Applications

The compound has been explored for its potential in catalytic applications, such as in Suzuki cross-coupling reactions to yield novel heteroarylpyridines. This suggests its potential utility in complex organic synthesis and drug discovery (Parry et al., 2002).

Safety And Hazards

When handling “2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine”, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives, including “2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine”, have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-chloro-4-methoxy-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c1-13-5-2-6(8)12-3-4(5)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETMFNUAHWLLIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701247070
Record name 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701247070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine

CAS RN

1227499-99-1
Record name 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227499-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701247070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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